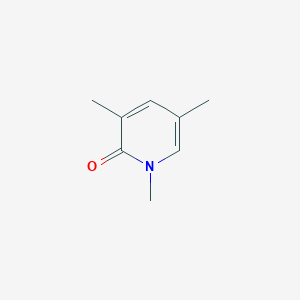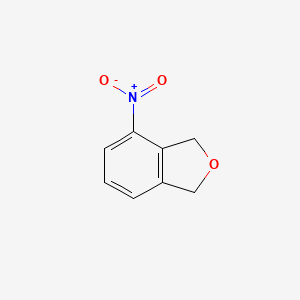
1-Stearoyl-2-docosahexaenoyl-sn-glycerol
Overview
Description
1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a diacylglycerol molecule where the glycerol backbone is esterified with stearic acid at the sn-1 position and docosahexaenoic acid at the sn-2 position. This compound is a type of glycerolipid, which plays a crucial role in various biological processes, including cell signaling and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-docosahexaenoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid and docosahexaenoic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of enzymatic methods. Lipases are commonly used to catalyze the esterification of glycerol with stearic acid and docosahexaenoic acid. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids.
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-docosahexaenoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid moiety is prone to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester bonds can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products
Oxidation: Produces various oxidized fatty acids and aldehydes.
Hydrolysis: Yields free stearic acid, docosahexaenoic acid, and glycerol.
Transesterification: Results in the formation of new esterified glycerolipids with different fatty acid compositions.
Scientific Research Applications
1-Stearoyl-2-docosahexaenoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition and metabolism.
Biology: Investigated for its role in cell signaling pathways and membrane dynamics.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the formulation of functional foods and nutraceuticals due to its beneficial fatty acid content.
Mechanism of Action
1-Stearoyl-2-docosahexaenoyl-sn-glycerol exerts its effects through various molecular targets and pathways:
Protein Kinase C Activation: Acts as an agonist for protein kinase C, which plays a role in cell signaling and regulation.
Calcium Channel Modulation: Influences calcium influx into cells, affecting various physiological processes.
Membrane Fluidity: Incorporation into cell membranes alters their fluidity and function, impacting cell signaling and membrane protein activity.
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycerol: Contains arachidonic acid instead of docosahexaenoic acid.
1-Stearoyl-2-linoleoyl-sn-glycerol: Contains linoleic acid instead of docosahexaenoic acid.
1-Stearoyl-2-oleoyl-sn-glycerol: Contains oleic acid instead of docosahexaenoic acid.
Uniqueness
1-Stearoyl-2-docosahexaenoyl-sn-glycerol is unique due to the presence of docosahexaenoic acid, which is a highly unsaturated fatty acid with six double bonds. This gives the compound distinct properties, such as high susceptibility to oxidation and significant effects on membrane fluidity and function.
Properties
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDXVTOFXXDOGH-KXYFHQNYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)







